(4E, 14Z)-Sphingadienine-C18-1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

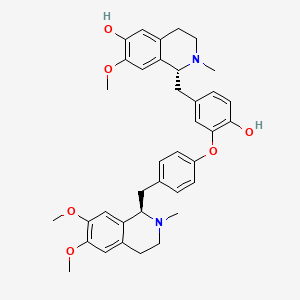

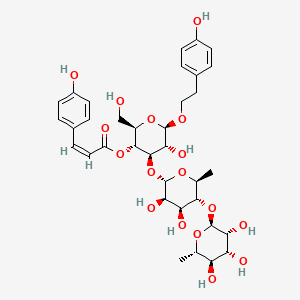

“(4E, 14Z)-Sphingadienine-C18-1-phosphate” is a sphingoid that is sphingosine having an additional cis-double bond at position 14. It has a role as a mouse metabolite. It is a sphingoid and an aminodiol. It is functionally related to a sphingosine .

Synthesis Analysis

The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene. A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .Molecular Structure Analysis

The molecular formula of “(4E, 14Z)-Sphingadienine-C18-1-phosphate” is C18H35NO2. The IUPAC name is (2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol .Physical And Chemical Properties Analysis

The molecular weight of “(4E, 14Z)-Sphingadienine-C18-1-phosphate” is 297.5 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. The exact mass is 297.266779359 g/mol .Applications De Recherche Scientifique

Sphingosine 1-Phosphate Signaling in Mammalian Cells

Sphingosine 1-phosphate (S1P) is a lysolipid that plays crucial roles in mitogenesis, differentiation, migration, and apoptosis through receptor-dependent mechanisms. S1P signaling is mediated by the endothelial differentiation gene (EDG) G-protein-coupled receptor family. This signaling influences various cellular responses including transcription factor activation, cytoskeletal protein regulation, adhesion molecule expression, and caspase activities. Understanding the enzymatic pathways involved in S1P metabolism provides insights into potential therapeutic targets for diseases like cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Sphingolipids in Food and Health

Sphingolipids (SLs), including S1P, are critical for cell functions and human health, regulating a wide range of cellular processes. The review on dietary SLs underscores their roles in disease etiology and prevention, including bacterial infection, cancers, neurodegenerative diseases, and metabolic syndrome. This indicates the potential of dietary SLs as functional constituents for improving human health, highlighting the importance of understanding SL metabolism and signaling in nutritional science (Wang et al., 2020).

Therapeutic Targeting of Sphingosine Phosphate Lyase

Sphingosine phosphate lyase (SPL) degrades S1P, regulating its signaling and contributing to various physiological and pathological processes, including cancer, immunity, and inflammation. SPL's role in modulating S1P levels makes it a promising target for pharmacological manipulation in treating diseases (Kumar & Saba, 2009).

S1P Signaling in Atherosclerosis and Vascular Biology

S1P influences endothelial and vascular smooth muscle cell functions, playing a critical role in atherosclerosis development. It promotes endothelial cell migration, proliferation, and barrier integrity while inhibiting vascular smooth muscle cell migration. Understanding S1P signaling in vascular biology could inform new therapeutic strategies for cardiovascular diseases (Tamama & Okajima, 2002).

Mécanisme D'action

Target of Action

(4E, 14Z)-Sphingadienine-C18-1-phosphate is a type of sphingolipid found in animal cell membranes Sphingolipids are known to play crucial roles in various cellular functions, including signal transduction and cell recognition .

Mode of Action

They can influence cell behavior by acting as bioactive molecules that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4E, 14Z)-Sphingadienine-C18-1-phosphate involves the conversion of sphingosine to sphingadienine, followed by phosphorylation of the hydroxyl group at position 1 of sphingadienine with a phosphoric acid derivative.", "Starting Materials": [ "Sphingosine", "Phosphoric acid derivative (e.g. phosphoric anhydride, phosphorus oxychloride, etc.)", "Solvents (e.g. methanol, chloroform, etc.)", "Reagents (e.g. sodium hydroxide, hydrochloric acid, etc.)" ], "Reaction": [ "Conversion of sphingosine to sphingadienine through a base-catalyzed elimination reaction", "Purification of sphingadienine", "Phosphorylation of sphingadienine at position 1 with a phosphoric acid derivative", "Purification of (4E, 14Z)-Sphingadienine-C18-1-phosphate" ] } | |

Numéro CAS |

1622300-16-6 |

Formule moléculaire |

C18H36NO5P |

Poids moléculaire |

377.462 |

Nom IUPAC |

[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1 |

Clé InChI |

UYQLIIBGFGHMQC-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |

Synonymes |

(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate; (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; Sphingadienine Dihydro |

Origine du produit |

United States |

Q & A

Q1: What is the significance of (4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2) in blood sample quality control?

A1: The study identified S1P-d18:2 as a reliable biomarker for assessing preanalytical errors in blood sample handling, specifically delays between blood collection and processing (centrifugation). Researchers found that S1P-d18:2 levels significantly increase in serum and plasma samples when there are delays in processing. This increase allows for the identification of samples that may not accurately reflect the in vivo state due to improper handling.

Q2: How were the cutoff values for S1P-d18:2 determined, and what is their practical implication?

A2: The researchers established cutoff values for S1P-d18:2 in both plasma (≤0.085 μg/mL) and serum (≤0.154 μg/mL) based on a large-scale analysis of over 1400 samples collected from various sources, including biobanks and clinical trials []. These cutoff values serve as thresholds for identifying potentially compromised samples. Samples exceeding these limits likely experienced preanalytical errors, particularly delays in processing, and might need to be excluded from studies to ensure data reliability.

Q3: Does the study discuss the influence of diseases or physiological conditions on S1P-d18:2 levels?

A3: The research explicitly investigated whether severe diseases or intense metabolic stress could affect S1P-d18:2 concentrations. Their findings showed that neither life-threatening diseases nor strenuous physical activity (high-intensity exercise) significantly impacted the levels of this biomarker []. This finding further supports the robustness and reliability of using S1P-d18:2 as a specific indicator for preanalytical errors in blood sample handling, independent of a patient's health status or exertion levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)